molecular formula C7H5NaO4S B7822810 sodium;4-formylbenzenesulfonate

sodium;4-formylbenzenesulfonate

Cat. No.: B7822810
M. Wt: 208.17 g/mol
InChI Key: FZPPRCKGVCCJSG-UHFFFAOYSA-M
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Description

Sodium 4-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is a sodium salt of 4-formylbenzenesulfonic acid and is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). This compound is used as an intermediate in the synthesis of dyes and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-formylbenzenesulfonate can be synthesized from sodium p-styrenesulfonate through a series of chemical reactions. One common method involves the oxidation of sodium p-styrenesulfonate using ammonium cerium (IV) nitrate in the presence of Ru(dmp)2(H2O)22 as a catalyst. The reaction is carried out in water at room temperature under an inert atmosphere for approximately 3 hours .

Industrial Production Methods: Industrial production of sodium 4-formylbenzenesulfonate typically involves large-scale oxidation reactions using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-formylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-formylbenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 4-formylbenzenesulfonate is primarily based on its chemical reactivity. The formyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .

Comparison with Similar Compounds

    Sodium 2-formylbenzenesulfonate: Similar structure but with the formyl group in the ortho position relative to the sulfonate group.

    Sodium 4-methoxybenzenesulfonate: Contains a methoxy group (-OCH3) instead of a formyl group.

    Sodium 4-carboxybenzenesulfonate: Contains a carboxyl group (-COOH) instead of a formyl group.

Uniqueness: Sodium 4-formylbenzenesulfonate is unique due to the presence of both a formyl group and a sulfonate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

sodium;4-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPRCKGVCCJSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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